molecular formula C9H9N3O4S B5627975 N-methyl-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide

N-methyl-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide

Katalognummer B5627975
Molekulargewicht: 255.25 g/mol
InChI-Schlüssel: GAMUBQQMISWWGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

"N-methyl-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide" is a compound with potential implications in various fields of chemistry and biology due to its unique structure and properties. It is related to quinoxalines, a class of heterocyclic compounds with diverse pharmacological activities.

Synthesis Analysis

The synthesis of derivatives similar to N-methyl-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide involves multiple steps, starting from basic aromatic compounds or diamines. For instance, the synthesis of quinoxaline-6-sulfonohydrazide derivatives includes reactions starting from o-phenylenediamine and oxalic acid, followed by chlorosulfonation and reaction with hydrazine hydrate to afford sulfonyl hydrazide derivatives (Festus & Craig, 2021).

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives, including N-methyl-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide, is characterized by spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry. These methods provide detailed information about the compound's functional groups, molecular framework, and electronic properties.

Chemical Reactions and Properties

Quinoxaline derivatives participate in a variety of chemical reactions, reflecting their versatile chemical properties. For example, they can undergo alkylation, cyclization, and reactions with carbanions. These reactions can modify the quinoxaline core, introducing new functional groups that significantly impact the compound's biological activity and chemical behavior (Skrzypek, 2005).

Physical Properties Analysis

The physical properties of quinoxaline derivatives, including solubility, melting point, and crystal structure, are influenced by their molecular structure. For instance, the crystalline structure of certain derivatives has been determined by X-ray crystallography, revealing the arrangement of molecules in the solid state and providing insights into their intermolecular interactions and stability (Al-Hourani et al., 2016).

Wissenschaftliche Forschungsanwendungen

  • Synthetic Methodology and Derivatives : Festus and Craig (2021) described the synthesis and characterization of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonohydrazide and its derivatives. These compounds were synthesized using environmentally friendly methods and characterized by various analytical techniques (Festus & Craig, 2021).

  • Potential in Alzheimer’s Disease Treatment : Makhaeva et al. (2020) synthesized new hybrid compounds of 4-amino-2,3-polymethylene-quinoline linked to p-tolylsulfonamide as potential drugs for Alzheimer’s disease. These compounds exhibited potent inhibition of acetylcholinesterase and butyrylcholinesterase, suggesting their potential for further development as multi-target anti-Alzheimer’s agents (Makhaeva et al., 2020).

  • Antimicrobial Activity : Obafemi and Akinpelu (2005) explored the antimicrobial activity of quinoxalinesulfonyl derivatives, finding broad-spectrum activity against various bacterial strains. This indicates their potential as antimicrobial agents (Obafemi & Akinpelu, 2005).

  • Neuroprotective Properties : Sheardown et al. (1990) studied 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), an analog of quinoxalinedione antagonists, which is a potent and selective inhibitor of the quisqualate subtype of the glutamate receptor. NBQX demonstrated protection against global ischemia, highlighting its neuroprotective potential (Sheardown et al., 1990).

  • Neuropharmacological Activity : Olayiwola, Obafemi, and Taiwo (2007) synthesized quinoxalinone derivatives and investigated their neuropharmacological effects, including analgesia, sedation, and anticonvulsant action. This study provided insights into the potential therapeutic applications of these compounds in neuropharmacology (Olayiwola, Obafemi, & Taiwo, 2007).

Wirkmechanismus

While the specific mechanism of action for “N-methyl-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide” is not available, compounds with similar structures have been studied for their effects on glutamate receptors .

Eigenschaften

IUPAC Name

N-methyl-2,3-dioxo-1,4-dihydroquinoxaline-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O4S/c1-10-17(15,16)5-2-3-6-7(4-5)12-9(14)8(13)11-6/h2-4,10H,1H3,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMUBQQMISWWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC2=C(C=C1)NC(=O)C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide
Reactant of Route 2
N-methyl-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide
Reactant of Route 3
Reactant of Route 3
N-methyl-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide
Reactant of Route 4
Reactant of Route 4
N-methyl-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide
Reactant of Route 5
Reactant of Route 5
N-methyl-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide
Reactant of Route 6
Reactant of Route 6
N-methyl-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.